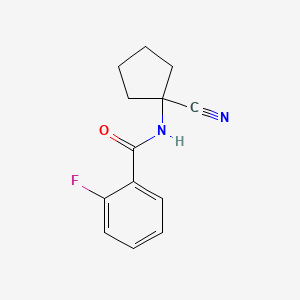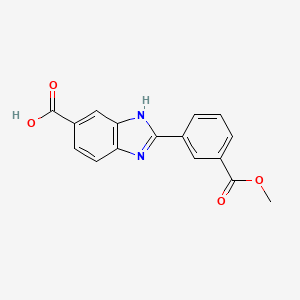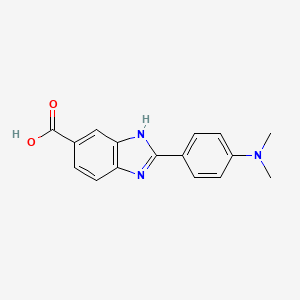![molecular formula C51H30O B1627786 Di(9,9'-spirobi[fluoren]-2-yl)methanone CAS No. 782504-07-8](/img/structure/B1627786.png)
Di(9,9'-spirobi[fluoren]-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(9,9’-spirobi[fluoren]-2-yl)methanone is a complex organic compound characterized by its unique spirobi[fluorene] core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(9,9’-spirobi[fluoren]-2-yl)methanone typically involves the use of 9,9’-spirobi[fluorene] as a starting material. One common synthetic route includes the following steps:
Bromination: The 9,9’-spirobi[fluorene] is brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene].
Lithiation: The dibromo compound is then subjected to lithiation using n-butyllithium.
Carbonylation: The lithiated intermediate is reacted with carbon monoxide to introduce the methanone group, forming Di(9,9’-spirobi[fluoren]-2-yl)methanone.
Industrial Production Methods
While specific industrial production methods for Di(9,9’-spirobi[fluoren]-2-yl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Di(9,9’-spirobi[fluoren]-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the spirobi[fluorene] core or the methanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Di(9,9’-spirobi[fluoren]-2-yl)methanone has a wide range of scientific research applications:
Organic Electronics: It is used as an electron acceptor in organic solar cells, contributing to improved power conversion efficiency.
Luminescent Materials: The compound’s unique structure makes it suitable for use in circularly polarized luminescent materials.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs, which have applications in gas storage and separation.
Mécanisme D'action
The mechanism by which Di(9,9’-spirobi[fluoren]-2-yl)methanone exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid, three-dimensional framework that enhances electron mobility and stability. This makes it an effective component in electronic devices and materials. The methanone group further contributes to the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobifluorene: A structurally similar compound used in organic electronics.
Spiro-OMeTAD: A common hole transport material in perovskite solar cells.
Chiral 9,9’-spirobi[fluorene] derivatives: Used in luminescent materials.
Uniqueness
Di(9,9’-spirobi[fluoren]-2-yl)methanone stands out due to its combination of the spirobi[fluorene] core and the methanone group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
Propriétés
IUPAC Name |
bis(9,9'-spirobi[fluorene]-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLUUFRAVAYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581759 |
Source


|
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-07-8 |
Source


|
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)

![1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627721.png)
![[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627723.png)

